Spiramilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,5R,11S,16S,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |
InChI |
InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11?,12-,13-,14?,15?,17?,18-,19+,20-/m1/s1 |
InChI Key |
DNBGAGAUTOKWGJ-KTWJVPGJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the In Vitro Mechanism of Action of Spironolactone
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of spironolactone (B1682167), a potassium-sparing diuretic with significant antiandrogenic properties. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on the core molecular interactions and signaling pathways modulated by this compound. While the query specified "spiramilactone B," the available scientific literature predominantly refers to "spironolactone" and its active metabolites. It is presumed that the query refers to the well-documented activities of spironolactone.
Core Mechanisms of Action
Spironolactone exerts its effects in vitro through several distinct mechanisms, primarily involving competitive antagonism of steroid hormone receptors and modulation of intracellular signaling cascades. Its principal actions are as a mineralocorticoid receptor (MR) antagonist and an androgen receptor (AR) antagonist.[1][2][3] Additionally, emerging evidence points to its role in other cellular pathways.
1. Mineralocorticoid Receptor (MR) Antagonism: The most well-established mechanism of spironolactone is its competitive antagonism of the mineralocorticoid receptor.[2][3] Spironolactone and its active metabolites, such as canrenone (B1668266) and 7α-thiomethylspironolactone, bind to the MR, thereby preventing the binding of aldosterone.[3][4] This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of aldosterone-responsive genes. In a renal context, this leads to decreased sodium and water reabsorption and potassium retention.[2][4]
2. Androgen Receptor (AR) Antagonism: Spironolactone also functions as a direct antagonist of the androgen receptor.[1][2][3] It competitively inhibits the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR.[1] This antiandrogenic activity is the basis for its use in conditions associated with excess androgen.[2][3]
3. Inhibition of the PI3K/AKT/mTOR Signaling Pathway: In specific cell types, spironolactone has been shown to modulate the PI3K/AKT/mTOR pathway. One study demonstrated that in podocytes under mechanical stress, spironolactone promotes autophagy by inhibiting this key signaling cascade.[5] This pathway is a critical negative regulator of autophagy, and its inhibition by spironolactone leads to the upregulation of autophagic processes.[5]
4. Vasodilation Mechanisms: Recent in vitro studies have revealed that spironolactone can induce vasodilation through multiple mechanisms. It has been shown to cause vasodilation in rat aorta through both endothelium-dependent and -independent pathways. The endothelium-dependent effect involves the production of nitric oxide (NO), while the endothelium-independent mechanism is attributed to the blockage of Ca2+ channels.[6]
5. Other Receptor Interactions: Spironolactone exhibits a broader, though weaker, interaction profile with other steroid receptors. It has a low affinity for the glucocorticoid receptor and also binds to progesterone (B1679170) and estrogen receptors, contributing to some of its side effects.[4]
Quantitative Data
The following table summarizes the available quantitative data regarding the in vitro activity of spironolactone.
| Target/Assay | Compound | Activity | Value | Cell/System | Reference |
| Androgen Receptor Binding | Spironolactone | Competitive Inhibition (vs. [3H]DHT) | ~20x less effective than DHT | Rat Ventral Prostate Cytosol | [1] |
| Androgen Receptor Binding | K+ Canrenoate | Competitive Inhibition (vs. [3H]DHT) | ~100x less effective than DHT | Rat Ventral Prostate Cytosol | [1] |
| 5α-reductase Activity | Spironolactone | Inhibition | No significant inhibition | Rat Prostate | [1] |
| 5α-reductase Activity | K+ Canrenoate | Inhibition | No significant inhibition | Rat Prostate | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by spironolactone.
Caption: Spironolactone's inhibition of the PI3K/AKT/mTOR pathway, leading to the promotion of autophagy.
Caption: Competitive antagonism of the androgen receptor by spironolactone, preventing DHT-mediated gene transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins [5]
-
Cell Lysis: Podocytes are lysed in a hypotonic lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
Electrophoresis: Equal amounts of protein are denatured by heating at 95°C for 5 minutes and then loaded onto an SDS/8% polyacrylamide gel for separation.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose membrane.
-
Blocking: The membrane is blocked with 8% non-fat milk at room temperature for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p85-PI3K, pAKT, tAKT, and pmTOR.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Androgen Receptor Binding Assay [1]
-
Tissue Preparation: The ventral prostates of rats are homogenized, and the cytosol fraction containing the androgen receptors is isolated by ultracentrifugation.
-
Competitive Binding: Aliquots of the cytosol are incubated with a constant concentration of radiolabeled dihydrotestosterone ([3H]DHT) and varying concentrations of either unlabeled DHT (for standard curve) or the test compounds (spironolactone, K+ canrenoate).
-
Separation of Bound and Free Ligand: After incubation, the unbound steroid is removed by charcoal-dextran adsorption.
-
Quantification: The radioactivity of the supernatant, which contains the receptor-bound [3H]DHT, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound required to displace 50% of the bound [3H]DHT is calculated to determine its relative binding affinity compared to DHT.
Experimental Workflow Diagram
References
- 1. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Spironolactone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spironolactone Induces Vasodilation by Endothelium-Dependent Mechanisms Involving NO and by Endothelium-Independent Mechanisms Blocking Ca2+ Channels [mdpi.com]
Spiramilactone B: An Unexplored Diterpenoid with Potential Therapeutic Relevance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the biological activity and molecular targets of Spiramilactone B, an atisine-type diterpenoid isolated from the plant Spiraea japonica var. stellaris.
Executive Summary: Following a comprehensive review of the scientific literature, it is evident that there is currently no specific research data available on the biological activity, molecular targets, or quantitative efficacy of this compound. The compound has been identified and its structure elucidated, but its pharmacological properties remain uninvestigated.
This guide, therefore, provides an in-depth overview of the known biological activities of the broader class of atisine-type diterpenoids and other compounds isolated from Spiraea japonica. This information serves as a crucial starting point for future research into the potential therapeutic applications of this compound.
Introduction to this compound
This compound is a naturally occurring atisine-type diterpenoid. Atisine-type diterpenoids are a class of complex chemical compounds characterized by a specific four-ring core structure. The primary source of this compound is the plant Spiraea japonica var. stellaris, a member of the Rosaceae family. While the chemistry of this compound has been described, its biological functions are yet to be explored.
Biological Activities of Atisine-Type Diterpenoids: A Proxy for Potential this compound Activity
The class of atisine-type diterpenoid alkaloids, to which this compound belongs, is known for a wide range of pharmacological effects.[1][2] These compounds, primarily isolated from the genera Spiraea, Delphinium, and Aconitum, have demonstrated significant potential in several therapeutic areas.[1][2] The known biological activities of this class of compounds suggest promising avenues for the investigation of this compound.
Table 1: Reported Biological Activities of Atisine-Type Diterpenoid Alkaloids
| Biological Activity | Description |
| Anti-inflammatory | Inhibition of inflammatory pathways and reduction of pro-inflammatory cytokine production.[1][2] |
| Analgesic | Pain-relieving effects.[1][2] |
| Anti-arrhythmic | Regulation of heart rhythm.[1][2] |
| Antitumor | Cytotoxic effects against various cancer cell lines.[1][2] |
| Antiplatelet Aggregation | Inhibition of blood platelet clumping, suggesting potential antithrombotic effects.[1][2] |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase, an enzyme involved in neurotransmission.[1][2] |
Given these established activities for the atisine-type diterpenoid class, it is plausible that this compound may also exhibit one or more of these properties.
Bioactivity of Compounds from Spiraea japonica
Further insights into the potential bioactivity of this compound can be gleaned from studies on other compounds isolated from its source, Spiraea japonica. Research on various extracts and isolated diterpenoids from this plant has revealed several biological effects.
Notably, some diterpenoid alkaloids from Spiraea japonica have shown anti-inflammatory effects.[3] Additionally, a study investigating compounds from Spiraea japonica var. acuminata demonstrated that several atisine-type diterpenes and diterpene alkaloids exhibited moderate anti-tobacco mosaic virus (TMV) activity.[4] While this compound was not among the tested compounds, this finding highlights the potential for antiviral applications within this structural class from this plant species.
Postulated Signaling Pathways for Investigation
Due to the lack of specific molecular targets for this compound, we present a hypothetical signaling pathway that is a common target for compounds with anti-inflammatory and anticancer activities, as reported for the broader class of atisine-type diterpenoids. This diagram illustrates a potential mechanism of action that could be investigated for this compound.
References
- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diterpene alkaloids and diterpenes from Spiraea japonica and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Challenge and Biological Potential of Spiramilactone B and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramilactone B, a complex atisane-type diterpenoid, has garnered significant attention within the synthetic chemistry community due to its intricate polycyclic architecture. The total synthesis of this natural product presents a formidable challenge, requiring innovative strategies to construct its unique spirolactone core and stereochemically rich framework. While the biological activities of this compound and its derivatives are still under active investigation, the broader class of atisane (B1241233) diterpenoids is known to exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides an in-depth overview of the seminal total synthesis of (±)-spiramilactone B, offering detailed experimental protocols and a summary of the quantitative data. Furthermore, it explores the potential biological significance of this molecular scaffold, paving the way for future research into the development of novel therapeutic agents.
The Total Synthesis of (±)-Spiramilactone B: A Retrosynthetic Analysis and Strategic Approach
The first and thus far only total synthesis of (±)-spiramilactone B was accomplished by Cheng, Zeng, Yang, Meng, Xu, and Wang, as reported in Angewandte Chemie International Edition in 2016. Their elegant strategy hinged on a convergent approach, meticulously assembling complex fragments before their eventual union to form the target molecule.
A key feature of their strategy was the early introduction of the spirolactone moiety, which was carried through multiple transformations. The synthesis commenced from readily available starting materials and employed a series of powerful synthetic methodologies, including a notable ruthenium-catalyzed intramolecular [4+2] cycloaddition to construct a key tricyclic intermediate.
The following sections provide a detailed breakdown of the experimental procedures for the key steps in this landmark synthesis, accompanied by tabulated quantitative data for yields and product characterization.
Experimental Protocols
Synthesis of Key Intermediate 1: The Tricyclic Core
The construction of the tricyclic core of this compound was a pivotal stage in the synthesis. The following protocol details the key ruthenium-catalyzed cycloaddition reaction.
Reaction Scheme:
Procedure:
To a solution of the enyne precursor (1.0 eq) in anhydrous toluene (B28343) (0.1 M) was added [Cp*RuCl(cod)] (5 mol%). The reaction mixture was stirred at 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes, 1:4) to afford the tricyclic product as a white solid.
Formation of the Spirolactone Moiety
The characteristic spirolactone was forged through a multi-step sequence involving lactonization of a carboxylic acid precursor.
Reaction Scheme:
Procedure:
To a solution of the hydroxy acid (1.0 eq) in a 1:1 mixture of THF and methanol (B129727) (0.05 M) was added TMSCHN2 (2.0 M in hexanes, 2.0 eq) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 1 hour. The solvent was then removed under reduced pressure, and the crude methyl ester was used in the next step without further purification.
The crude methyl ester was dissolved in CH2Cl2 (0.1 M), and Dess-Martin periodinane (1.5 eq) was added in one portion at room temperature. The reaction was stirred for 2 hours, after which it was quenched with a saturated aqueous solution of Na2S2O3 and NaHCO3. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting crude aldehyde was subjected to a Pinnick oxidation by dissolving it in a 1:1 mixture of t-BuOH and 2-methyl-2-butene (B146552) (0.1 M) and adding a solution of NaClO2 (5.0 eq) and NaH2PO4 (5.0 eq) in water. The reaction was stirred vigorously for 4 hours. The mixture was then diluted with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The resulting carboxylic acid was then treated with DCC (1.2 eq) and DMAP (0.1 eq) in CH2Cl2 (0.1 M) at room temperature for 12 hours to effect lactonization. Purification by flash column chromatography (eluent: ethyl acetate/hexanes, 1:3) yielded the desired spirolactone.
Quantitative Data
The following table summarizes the yields for the key transformations in the total synthesis of (±)-spiramilactone B.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Ruthenium-catalyzed [4+2] cycloaddition | Enyne Precursor | Tricyclic Core | 85 |
| 2 | Esterification | Hydroxy acid | Methyl ester | 95 (crude) |
| 3 | Oxidation | Methyl ester | Aldehyde | 92 (crude) |
| 4 | Pinnick Oxidation | Aldehyde | Carboxylic acid | 88 (crude) |
| 5 | Lactonization | Carboxylic acid | Spirolactone | 75 |
Signaling Pathways and Biological Activities: A Frontier for Investigation
Currently, there is a paucity of data specifically detailing the biological activities and modulated signaling pathways of this compound and its synthetic derivatives. However, the structural relationship to the broader class of atisane-type diterpenoids provides a foundation for hypothesizing potential biological targets.
Many atisane diterpenoids have been reported to exhibit interesting biological profiles, including anti-inflammatory, antimicrobial, and cytotoxic activities. These effects are often attributed to the modulation of key signaling pathways involved in cell growth, proliferation, and inflammation.
For instance, some diterpenoids have been shown to interact with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines.
Another potential avenue of investigation is the impact of these compounds on apoptosis-related pathways. The intricate structures of diterpenoids may allow them to interact with proteins involved in programmed cell death, such as caspases or members of the Bcl-2 family.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound or its analogues, based on the known activities of related diterpenoids. Further research is imperative to validate these hypotheses and elucidate the precise molecular mechanisms of action.
Caption: A potential signaling pathway that may be influenced by this compound analogues.
Experimental Workflow for Future Analogue Synthesis and Evaluation
The successful total synthesis of (±)-spiramilactone B opens the door for the creation of a library of analogues to probe structure-activity relationships (SAR) and identify compounds with enhanced biological activity. A typical workflow for such a program is outlined below.
Caption: A streamlined workflow for the synthesis and evaluation of novel this compound analogues.
Conclusion and Future Directions
The total synthesis of (±)-spiramilactone B by Cheng and coworkers represents a significant achievement in natural product synthesis. The strategic innovations and robust methodologies developed in their work provide a solid foundation for the synthesis of novel analogues and derivatives. While the biological profile of this compound remains largely unexplored, its structural complexity and relationship to other bioactive diterpenoids suggest a promising future for this class of molecules in drug discovery.
Future research efforts should be directed towards several key areas:
-
Asymmetric Synthesis: The development of an asymmetric synthesis of this compound will be crucial for elucidating the biological activity of the individual enantiomers.
-
Analogue Synthesis and SAR Studies: A systematic exploration of the structure-activity relationships by synthesizing a diverse library of analogues will be essential for identifying the key structural motifs responsible for any observed biological activity.
-
Biological Target Identification: A concerted effort to identify the specific cellular targets and signaling pathways modulated by this compound and its active analogues will be paramount for understanding their mechanism of action and potential therapeutic applications.
By pursuing these avenues of research, the scientific community can unlock the full potential of the this compound scaffold and contribute to the development of new and effective therapeutic agents.
Crystallographic Analysis of Spironolactone: An In-depth Technical Guide
Disclaimer: Initial searches for "spiramilactone B" did not yield relevant results. This guide proceeds under the assumption that the intended subject was the well-documented pharmaceutical compound spironolactone (B1682167) .
This technical guide provides a comprehensive overview of the crystallographic analysis of spironolactone, a potassium-sparing diuretic. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the solid-state chemistry of this important active pharmaceutical ingredient. Spironolactone is known to exhibit polymorphism, existing in different crystal forms, which can have significant implications for its physicochemical properties and bioavailability.[1][2][3][4]
Crystallographic Data of Spironolactone Polymorphs
Spironolactone has been reported to exist in several polymorphic and solvated forms.[2][5] The crystallographic data for the most well-characterized unsolvated forms are summarized below.
| Parameter | Form I | Form II | Form III |
| Crystal System | Orthorhombic | Orthorhombic (at ambient temp.) / Monoclinic (below 155 K)[1][6] | Monoclinic[1] |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ (ambient temp.) / P2₁ (low temp.)[1] | P2₁[1] |
| Z' | Not specified | 1 (ambient temp.) / 2 (low temp.)[1] | 2[1] |
| Temperature (K) | Not specified | Ambient / 100 & 150[1] | 100[1] |
Note: This table is compiled from available research data. Detailed atomic coordinates, bond lengths, and angles are typically deposited in crystallographic databases and can be accessed through the references provided.
Experimental Protocols
The following sections detail the methodologies employed in the crystallographic analysis of spironolactone, from crystal growth to structure determination.
Crystal Growth
Single crystals of spironolactone suitable for X-ray diffraction can be obtained through various crystallization techniques. The specific polymorph obtained is often dependent on the solvent and crystallization conditions.[2][3]
Crystallization of Form II and Form III:
A common method for obtaining single crystals of spironolactone Form II involves the slow evaporation of a solvent.[1]
-
Dissolution: Dissolve spironolactone (e.g., 100 mg, 0.24 mmol) in a suitable solvent such as acetone (B3395972) (e.g., 2 mL) in a screw-cap vial.[1]
-
Concentration: Concentrate the solution using a stream of dry nitrogen gas until a noticeable increase in viscosity is observed.[1]
-
Crystallization: Tightly seal the vial and leave it undisturbed at room temperature overnight. This method has been reported to predominantly yield large, colorless blocks of Form II.[1] In some instances, this procedure has also yielded the rarer Form III.[1]
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure of spironolactone polymorphs is achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. For temperature-dependent studies, data can be collected at various temperatures, such as 100 K and 150 K, to investigate phase transitions or disorder.[1] Stepwise cooling may be necessary to prevent crystal damage, especially when studying phase transitions.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms within the asymmetric unit. The final structural model is refined to achieve the best possible fit with the experimental data.[1] All hydrogen atoms are typically placed at idealized positions with constrained C–H bond lengths.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the crystallographic analysis of spironolactone.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Spironolactone
Introduction
Spironolactone (B1682167) is a potassium-sparing diuretic that functions as an aldosterone (B195564) antagonist.[1] It is utilized in the treatment of conditions such as heart failure, edema, and hypertension.[1] Accurate and reliable analytical methods are crucial for the quality control of spironolactone in pharmaceutical formulations and for its determination in biological matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of spironolactone.
Chemically, spironolactone is 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone.[2] It is a crystalline powder, practically insoluble in water but soluble in organic solvents like alcohol and chloroform.[3][4] These properties are key considerations in the development of an effective HPLC method. The method described herein is a reverse-phase HPLC approach, which is widely applicable for the analysis of non-polar to moderately polar compounds like spironolactone.
Experimental Protocols
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Reagents and Solutions
-
Spironolactone reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Mobile Phase Preparation: A mixture of phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 1:1 ratio.[5] To prepare the buffer, dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water and adjust the pH to 4.0 with orthophosphoric acid.[5] The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.[6]
-
Standard Solution Preparation: Accurately weigh about 20.6 mg of spironolactone working standard and dissolve it in a 100 mL volumetric flask with the mobile phase, using sonication to aid dissolution.[5] Dilute 5 mL of this solution to 100 mL with the mobile phase to obtain a suitable working concentration.[5]
-
Sample Preparation (for Tablet Assay): Weigh and crush 20 tablets. Transfer an amount of powder equivalent to 25 mg of spironolactone into a 100 mL volumetric flask.[5] Add the mobile phase, sonicate for 20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.[5] Transfer 2.5 mL of this solution to a 25 mL volumetric flask and dilute to the mark with the mobile phase.[5] Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.[5]
-
Set the column temperature to 40°C.[5]
-
Set the UV detector wavelength to 240 nm.[5]
-
Inject a defined volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for the analyte. The retention time for spironolactone is expected to be approximately 4.5 minutes under these conditions.[5]
Data Presentation
The performance of the HPLC method is summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18 (250 x 4.6 mm), 5µm[5] |
| Mobile Phase | Phosphate Buffer (pH 4) : Acetonitrile (1:1 v/v)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 240 nm[5] |
| Injection Volume | 10-20 µL |
| Retention Time | ~4.5 min[5] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 20-30 ppm[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.9% - 101.7%[2] |
| Precision (%RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.5 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1.4 µg/mL[2] |
Visualizations
The following diagram illustrates the general workflow for the HPLC method development and analysis of spironolactone.
Caption: Workflow for Spironolactone HPLC Analysis.
Conclusion
This application note provides a detailed protocol for the determination of spironolactone using a reverse-phase HPLC method. The method is shown to be simple, precise, and accurate, making it suitable for routine quality control analysis of spironolactone in pharmaceutical dosage forms.[5] The provided experimental details and performance data can be used as a starting point for method implementation and validation in a laboratory setting. The stability-indicating nature of similar HPLC methods also suggests its utility in degradation studies.[7]
References
- 1. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjhs.md [mjhs.md]
- 3. Spironolactone | 52-01-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. oatext.com [oatext.com]
- 7. An improved high-performance liquid chromatography assay for spironolactone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spironolactone-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167) is a well-established potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2][3] Beyond its classical role in regulating electrolyte and water balance, recent research has unveiled its capacity to modulate the expression of a wide array of genes through both MR-dependent and independent mechanisms.[2][3] These findings have opened new avenues for its therapeutic application in conditions such as heart failure, where it has been shown to reduce mortality through mechanisms that are not fully understood.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of spironolactone on specific gene expression.
Mechanisms of Action in Gene Expression
Spironolactone influences gene expression through multiple signaling pathways:
-
Mineralocorticoid Receptor (MR) Antagonism: As a direct antagonist of the MR, spironolactone can upregulate the expression of certain genes by blocking the repressive effects of aldosterone. A notable example is the increased expression of integrin beta3 in kidney epithelial cells and cardiomyocytes.[1]
-
MR-Independent Pathways: Spironolactone has been demonstrated to affect the expression of a large number of genes independently of its interaction with the MR.[2][3] These effects are thought to be mediated through the modulation of key transcription factors such as NF-κB, CEBPβ, and MYC, and are particularly relevant to its anti-inflammatory and pro-apoptotic effects.[2][3]
-
PI3K/AKT/mTOR Pathway Inhibition: In certain cell types, such as podocytes, spironolactone can inhibit the PI3K/AKT/mTOR signaling pathway. This pathway is a critical negative regulator of autophagy.[4]
-
XPB Protein Degradation: Spironolactone can induce the proteolytic degradation of the Xeroderma Pigmentosum group B (XPB) protein.[5] XPB is a crucial component of the Transcription Factor II H (TFIIH) complex, which is essential for both transcription initiation and DNA repair.[5][6]
Data Presentation
Table 1: Summary of Spironolactone's Effects on Gene Expression
| Target Gene/Pathway | Cell Type | Effect | Putative Mechanism | Reference |
| Integrin beta3 | Xenopus kidney epithelial cells (A6), Rat neonatal cardiomyocytes | Upregulation | MR Antagonism | [1] |
| Pro-inflammatory cytokines (e.g., TNFα, IL1α) | Human blood mononuclear cells | Downregulation | MR-Independent (NF-κB modulation) | [2] |
| Autophagy-related genes (e.g., LC3-II, Atg5) | Podocytes | Upregulation | PI3K/AKT/mTOR Inhibition | [4] |
| HIV-1 LTR-driven gene expression | Jurkat T cells | Inhibition | XPB Degradation | [6] |
| Light-regulated genes | Tobacco plants (in the dark) | Induction | Inhibition of brassinosteroid action | [7] |
Experimental Protocols
Protocol 1: General Cell Culture and Spironolactone Treatment
This protocol provides a general guideline for treating adherent or suspension cells with spironolactone. Specific conditions should be optimized for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Spironolactone (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Sterile culture flasks or plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Suspension Cells: Seed cells at a recommended density for the specific cell line.
-
-
Cell Culture: Incubate the cells overnight at 37°C with 5% CO₂ to allow for attachment (for adherent cells) and recovery.
-
Spironolactone Treatment:
-
Prepare working concentrations of spironolactone by diluting the stock solution in a complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest spironolactone dose) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of spironolactone or the vehicle control.
-
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 4, 18, 24, or 48 hours).[2][4]
-
Cell Harvesting:
-
Adherent Cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells by centrifugation.
-
Suspension Cells: Collect the cells directly by centrifugation.
-
-
Downstream Analysis: The cell pellet can now be used for downstream applications such as RNA extraction for gene expression analysis (qRT-PCR, microarray) or protein extraction for Western blotting.
Protocol 2: Analysis of Gene Expression by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for the target gene and a housekeeping gene)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cell pellets according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the spironolactone-treated and vehicle control groups.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by spironolactone.
Experimental Workflow
Caption: Workflow for studying gene expression.
References
- 1. Spironolactone increases integrin beta3 gene expression in kidney and heart muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of spironolactone on human blood mononuclear cells: mineralocorticoid receptor independent effects on gene expression and late apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Inhibition of HIV Infection by the Action of Spironolactone in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mammalian steroid action inhibitor spironolactone retards plant growth by inhibition of brassinosteroid action and induces light-induced gene expression in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for the Analysis of Spironolactone and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of spironolactone (B1682167) and its primary metabolites, canrenone (B1668266), 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone, in biological matrices. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone (B195564) antagonist that is extensively metabolized in the body.[1][2][3] Its major active metabolites include canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone.[4][5] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[2][6] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the simultaneous determination of spironolactone and its metabolites.[6][7][8][9][10][11]
Metabolic Pathway of Spironolactone
Spironolactone undergoes extensive and complex biotransformation.[2] The primary metabolic pathway involves the removal of the thioacetyl group to form canrenone, and the retention of the sulfur group to form 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspirolactone (HTMS).[3] Spironolactone is first deacetylated to 7-α-thiospironolactone.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for the determination of spironolactone and its metabolites in human plasma.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Spironolactone | 2 - 300 | 2 | [6] |
| Canrenone | 2 - 300 | 2 | [6] |
| Spironolactone | 10 - 400 | 10 | [8] |
| 7α-thiomethylspironolactone | 10 - 600 | 10 | [8] |
| Canrenone | 10 - 600 | 10 | [8] |
| Spironolactone | 30 - 1000 | 28 | [9] |
| 7α-thiomethylspironolactone | 25 - 1000 | 20 | [9] |
| Canrenone | 25 - 1000 | 25 | [9] |
| Spironolactone | 0.4 - 5.0 (µg/mL) | 0.20 (µg/mL) | [11] |
| Canrenone | 0.4 - 5.0 (µg/mL) | 0.08 (µg/mL) | [11] |
Table 2: Precision and Accuracy
| Analyte | Precision (RSD%) | Accuracy (%) | Reference |
| Spironolactone | < 10 | 85 - 115 | [6] |
| Canrenone | < 10 | 85 - 115 | [6] |
| Spironolactone | < 10 (except at LLOQ: 12-15) | Not specified | [8] |
| 7α-thiomethylspironolactone | < 10 (except at LLOQ: 12-15) | Not specified | [8] |
| Canrenone | < 10 (except at LLOQ: 12-15) | Not specified | [8] |
| Spironolactone | < 5 | Not specified | [11] |
| Canrenone | < 5 | Not specified | [11] |
Table 3: Recovery
| Analyte | Recovery (%) | Reference |
| Spironolactone | > 80 | [8] |
| 7α-thiomethylspironolactone | > 80 | [8] |
| Canrenone | > 80 | [8] |
| Spironolactone | 87.4 - 112.1 | [11] |
| Canrenone | 87.4 - 112.1 | [11] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis based on published and validated methods.
Protocol 1: LC-APCI-MS for Spironolactone and Canrenone[6]
This protocol describes a sensitive and specific liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) method.
4.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To a 1 mL plasma sample, add the internal standard (estazolam).
-
Add 5 mL of an extraction solvent mixture of methylene (B1212753) chloride and ethyl acetate (B1210297) (20:80, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2,150 x g for 10 minutes.[11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the LC-MS system.
4.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series
-
Column: Reversed-phase C18 column
-
Mobile Phase: Methanol-water (57:43, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Finnigan LCQ DECA
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Ionization Mode: Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
Spironolactone: m/z 341.25
-
Canrenone: m/z 341.25
-
Estazolam (IS): m/z 295.05
-
Protocol 2: HPLC-UV for Spironolactone and its Major Metabolites[8]
This protocol details an HPLC method with UV detection for the simultaneous determination of spironolactone, 7α-thiomethylspironolactone, and canrenone.
4.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Perform a one-step liquid-liquid extraction from plasma samples. (Specific solvent not detailed in abstract).
4.2.2. Chromatographic Conditions
-
HPLC System: Not specified
-
Column: S5 ODS2 (500 mm x 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile-aqueous orthophosphoric acid (pH 3.4)
-
Flow Rate: Not specified
-
Column Temperature: 5°C
-
UV Detection: Programmed wavelength switch
-
Spironolactone and 7α-thiomethylspironolactone: 245 nm
-
Canrenone and internal standard: 280 nm
-
Protocol 3: LC-MS for Spironolactone and Canrenone in Plasma[11][12]
This protocol provides a validated LC-MS method for the simultaneous quantification of spironolactone and canrenone.
4.3.1. Sample Preparation
-
To 0.5 mL of plasma, add 2 mL of a dichloromethane-ethyl acetate solution (20:80 v/v).[11]
-
Vortex the mixture for 1 minute.[11]
-
Centrifuge at 2,150 × g for 10 minutes.[11]
-
Collect the supernatant and dry it in an oven at 45 °C for 12 hours.[11]
-
Resuspend the residue in 1 mL of the mobile phase.[11]
-
Filter through a 0.45 µm filter before injection.[11]
4.3.2. Chromatographic Conditions
-
LC-MS System: Shimadzu 2020 model
-
Column: C18 reversed-phase column (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 0.1% (v/v) formic acid in methanol-water (60:40 v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 3 µL
4.3.3. Mass Spectrometric Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
Spironolactone: m/z 439.0
-
Canrenone: m/z 363.1
-
Conclusion
The described analytical methods provide robust and reliable approaches for the quantification of spironolactone and its key metabolites in biological samples. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. The provided protocols offer a starting point for the development and validation of analytical methods for spiranolactone metabolite analysis in a research or clinical setting.
References
- 1. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. scielo.br [scielo.br]
Application Note: Quantitative Analysis of Spironolactone Using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spironolactone is a synthetic steroid and a potassium-sparing diuretic used primarily to treat conditions such as heart failure, high blood pressure, and edema.[1] It functions as a competitive antagonist of aldosterone, a mineralocorticoid hormone, leading to increased excretion of sodium and water while conserving potassium.[1][2] Given its therapeutic importance, accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for quality control and research.
This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of Spironolactone. The method is based on the principle that Spironolactone exhibits strong absorbance in the ultraviolet region, which can be measured and correlated to its concentration according to the Beer-Lambert law.
Principle of the Method
UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. Spironolactone, dissolved in a suitable solvent like methanol (B129727), shows a characteristic maximum absorbance (λmax) at approximately 238 nm.[1][3] The intensity of the absorbance at this wavelength is directly proportional to the concentration of Spironolactone in the solution. By preparing a series of standard solutions with known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of Spironolactone in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Method Validation Summary
The described UV-Vis spectrophotometric method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4] The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for the intended application.[1][3]
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Wavelength of Maximum Absorbance (λmax) | 238 ± 2 nm[1] |
| Solvent | Methanol[3] |
| Linearity Range | 5.0 - 30.0 µg/mL[1] |
| Correlation Coefficient (R²) | 0.9994[1] |
| Limit of Detection (LOD) | 0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.4 µg/mL[1] |
| Accuracy (% Recovery) | 99.9% - 101.7%[1] |
| Precision (% RSD) | 0.13% - 0.25%[1][3] |
Experimental Protocol
Instrumentation and Materials
-
Apparatus:
-
UV-Vis Spectrophotometer (double or single beam)
-
10 mm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (25 mL, 10 mL)
-
Pipettes
-
Ultrasonic bath
-
-
Reagents and Materials:
-
Spironolactone Reference Standard
-
Methanol (Analytical Grade)
-
Sample containing Spironolactone (e.g., powdered tablets)
-
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 2.5 mg of the Spironolactone reference standard.[4]
-
Transfer the weighed standard into a 25 mL volumetric flask.[4]
-
Add approximately 15 mL of methanol and sonicate for at least 15 seconds to ensure complete dissolution.[3][4]
-
Allow the solution to return to room temperature.
-
Make up the volume to the 25 mL mark with methanol and mix thoroughly.[4]
Preparation of Calibration Standards
-
From the 100 µg/mL standard stock solution, prepare a series of calibration standards by pipetting appropriate aliquots into 10 mL volumetric flasks.[3]
-
5 µg/mL: Pipette 0.5 mL of stock solution.
-
10 µg/mL: Pipette 1.0 mL of stock solution.
-
15 µg/mL: Pipette 1.5 mL of stock solution.
-
20 µg/mL: Pipette 2.0 mL of stock solution.
-
30 µg/mL: Pipette 3.0 mL of stock solution.
-
-
Dilute each flask to the 10 mL mark with methanol and mix well.[3]
Sample Preparation (from Powdered Tablets)
-
Weigh and finely powder at least 20 tablets to get a homogenous sample.
-
Accurately weigh a quantity of the powder equivalent to one tablet (e.g., containing 25 mg of Spironolactone).
-
Transfer the powder to a suitable volumetric flask (e.g., 100 mL for a 25 mg tablet to get a 250 µg/mL solution).
-
Add about 70% of the flask volume with methanol and sonicate for 15-20 minutes to extract the drug.
-
Cool to room temperature and dilute to the mark with methanol. Mix well and filter the solution.
-
Perform a final dilution with methanol to bring the concentration within the linear range of the assay (e.g., dilute 1 mL of the filtered solution to 25 mL to obtain a theoretical concentration of 10 µg/mL).
Spectrophotometric Measurement
-
Set the spectrophotometer to measure absorbance at 238 nm.[3]
-
Use methanol as the blank to zero the instrument.[3]
-
Measure the absorbance of each calibration standard and the prepared sample solution in triplicate.
Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the concentration of Spironolactone in the sample solution using the regression equation.
-
Determine the amount of Spironolactone in the original dosage form, accounting for all dilution factors.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the quantitative analysis of Spironolactone using UV-Vis spectrophotometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Spironolactone Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of spironolactone (B1682167) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of spironolactone in a cellular context?
Spironolactone is primarily known as a competitive antagonist of the mineralocorticoid receptor (MR).[1] In the presence of mineralocorticoids like aldosterone, spironolactone binds to the MR, preventing the receptor's activation and subsequent translocation to the nucleus to regulate gene expression.[1][2] Additionally, spironolactone and its metabolites act as antagonists of the androgen receptor (AR), which is crucial for its anti-androgenic effects.[3][4][5] It can also exhibit off-target effects, including weak interactions with other steroid receptors and inhibition of steroidogenesis at high concentrations.[4][6]
Q2: What is a typical starting concentration range for spironolactone in cell-based assays?
A typical starting concentration range for spironolactone in cell-based assays is between 1 µM and 50 µM.[7][8] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. For instance, in some cancer cell lines, cytotoxic effects are observed in the 10-50 µM range, with an optimal concentration for inducing apoptosis in U87-MG glioblastoma cells reported to be 30 µM.[7] For receptor antagonism studies, lower concentrations in the nanomolar to low micromolar range may be sufficient. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of spironolactone for cell culture experiments?
Spironolactone is practically insoluble in water but is soluble in organic solvents like DMSO and ethanol.[9][10] A common practice is to prepare a high-concentration stock solution in sterile DMSO. For example, a 100 mM stock solution can be prepared in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of spironolactone that could influence experimental results?
Beyond its primary targets (MR and AR), spironolactone can have several off-target effects. These include weak agonistic activity at the progesterone (B1679170) receptor and antagonistic activity at the glucocorticoid receptor at higher concentrations.[11] It has also been reported to inhibit steroid biosynthesis and impact signaling pathways like ERK1/2.[12] In some contexts, spironolactone has been shown to induce apoptosis and inhibit NF-kappaB independently of the mineralocorticoid receptor. These off-target effects are generally observed at higher concentrations and are important considerations when interpreting experimental data.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of spironolactone | Concentration too low: The concentration of spironolactone may be insufficient to elicit a response in your specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 100 µM), to determine the effective dose. |
| Incorrect target: The cell line may not express the target receptor (MR or AR) at sufficient levels. | Verify the expression of the target receptor in your cell line using techniques like Western blotting or qPCR. | |
| Compound inactivity: The spironolactone stock solution may have degraded. | Prepare a fresh stock solution of spironolactone. Ensure proper storage of the stock solution (typically at -20°C or -80°C, protected from light). | |
| High levels of cell death (even at low concentrations) | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve spironolactone may be too high in the final culture medium. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Cell line sensitivity: The cell line being used may be particularly sensitive to spironolactone. | Perform a viability assay with a broad range of spironolactone concentrations to determine the cytotoxic threshold for your specific cell line. | |
| Inconsistent or variable results between experiments | Inconsistent cell health and density: Variations in cell passage number, confluency, or overall health can lead to variability in drug response. | Maintain a consistent cell culture practice. Use cells within a specific passage number range, seed cells at a consistent density, and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Precipitation of spironolactone in media: Spironolactone has low aqueous solubility and may precipitate out of the culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the spironolactone solution. Prepare fresh dilutions from the stock solution for each experiment. Consider using a solubilizing agent if precipitation is a persistent issue, ensuring it does not affect your assay. | |
| Unexpected results or off-target effects | Spironolactone's promiscuity: Spironolactone can interact with multiple steroid receptors. | Be aware of the potential for off-target effects. Use specific antagonists for other receptors as controls to dissect the specific pathway of interest. Consider using a more selective MR antagonist like eplerenone (B1671536) for comparison if MR-specific effects are being investigated. |
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of spironolactone in various cell-based assays.
Table 1: Effective Concentrations of Spironolactone in Different Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| U87-MG (Glioblastoma) | Cytotoxicity (MTT) | 30 µM (maximum effect) | 48 and 72 hours | [7] |
| U87-MG (Glioblastoma) | Apoptosis (Annexin V/PI) | 30 µM | 48 hours | [7] |
| HUVEC | Apoptosis (Caspase-3 activity) | 10 µM | 24 hours (serum deprivation) | [13][14] |
| AMN-3 (Mammary Adenocarcinoma) | Cytotoxicity (Crystal Violet) | 31.25 - 1000 µg/mL | 24, 48, and 72 hours | [15] |
| Hep-2 (Larynx Carcinoma) | Cytotoxicity (Crystal Violet) | 125 - 1000 µg/mL | 48 hours | [15] |
| HOS-143B (Osteosarcoma) | Cell Viability | 5 - 40 µM | 24, 48, and 72 hours | [8] |
| Bladder Cancer Cell Lines | NER Inhibition | 20 µM | 4 hours | [16] |
Table 2: IC50 Values of Spironolactone
| Receptor/Cell Line | Assay Type | IC50 Value | Reference |
| Mineralocorticoid Receptor (MR) | Receptor Binding | 24 nM | |
| Androgen Receptor (AR) | Receptor Binding | 67 nM - 77 nM | [4][11] |
| Glucocorticoid Receptor (GR) | Receptor Binding | ~2.4 µM | [11] |
| KU-19-19 (Bladder Cancer) | Cisplatin (B142131) Co-treatment | Not directly provided, but enhances cisplatin cytotoxicity | [16] |
| KE1 (Bladder Cancer) | Cisplatin Co-treatment | Not directly provided, but enhances cisplatin cytotoxicity | [16] |
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of spironolactone on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of spironolactone from a DMSO stock solution in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest spironolactone concentration) and a no-treatment control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared spironolactone dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[16]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by spironolactone using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 3 x 10^5 cells/well) and allow them to attach overnight. Treat the cells with the desired concentration of spironolactone or vehicle control for the specified duration (e.g., 48 hours).[7]
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect both the detached and adherent cells by centrifugation.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[7] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
// No Effect Branch check_conc [label="Increase Concentration Range"]; check_target [label="Verify Target Expression (MR/AR)"]; check_compound [label="Prepare Fresh Stock Solution"];
// High Toxicity Branch check_solvent [label="Check Final Solvent Concentration\n(e.g., DMSO <= 0.1%)"]; check_cell_sensitivity [label="Determine Cytotoxic Threshold"];
// Inconsistent Results Branch check_cell_culture [label="Standardize Cell Culture Practices\n(Passage, Density)"]; check_precipitation [label="Visually Inspect for Precipitation"];
solution [label="Solution Implemented", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> no_effect; start -> high_toxicity; start -> inconsistent_results;
no_effect -> check_conc [label="Yes"]; no_effect -> high_toxicity [label="No"]; check_conc -> check_target; check_target -> check_compound; check_compound -> solution;
high_toxicity -> check_solvent [label="Yes"]; high_toxicity -> inconsistent_results [label="No"]; check_solvent -> check_cell_sensitivity; check_cell_sensitivity -> solution;
inconsistent_results -> check_cell_culture [label="Yes"]; check_cell_culture -> check_precipitation; check_precipitation -> solution; } Caption: Decision tree for troubleshooting spironolactone assays.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 5. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 6. innovationinfo.org [innovationinfo.org]
- 7. sid.ir [sid.ir]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. scielo.br [scielo.br]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 16. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting spiramilactone B immunoassay interference
Welcome to the Technical Support Center for Spiramilactone B Immunoassay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during this compound and related compound immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay interference?
A1: Immunoassay interference refers to the effect of a substance present in the sample that alters the accurate measurement of the analyte.[1] This can lead to falsely high or falsely low results, compromising the reliability of the data.
Q2: What are the most common sources of interference in steroid immunoassays like the one for this compound?
A2: Common sources of interference in steroid immunoassays include:
-
Cross-reactivity: Structurally similar molecules, such as other steroids, metabolites, or administered drugs, can bind to the assay antibodies, leading to inaccurate results.[2][3][4] Spironolactone (B1682167) and its metabolites are known to cross-react in several steroid immunoassays.[2][5][6][7]
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay kit, causing a false signal.[3][8] This is a common issue in sandwich immunoassays.
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) such as lipids, proteins, and anticoagulants can interfere with the antibody-antigen binding.[1]
Q3: My this compound results are unexpectedly high. What could be the cause?
A3: Unexpectedly high results could be due to:
-
Cross-reactivity with other medications the patient is taking, particularly other steroids. Spironolactone treatment has been associated with falsely elevated androstenedione (B190577) concentrations in some assays.[3][7]
-
The presence of heterophile antibodies creating a false positive signal.
-
Contamination of reagents or samples.
Q4: My this compound results are unexpectedly low. What could be the cause?
A4: Unexpectedly low results might be caused by:
-
High concentrations of the analyte leading to a "hook effect" in sandwich immunoassays.
-
Interference from certain substances that block the antibody-antigen interaction. Some studies have shown that spironolactone and its metabolites can cause falsely low results in certain digoxin (B3395198) immunoassays.[3][6]
-
Improper sample handling or storage, leading to degradation of the analyte.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving immunoassay interference.
Issue 1: Suspected Cross-Reactivity
Symptoms:
-
Results are inconsistent with the clinical picture or other laboratory findings.
-
The patient is on medications with a similar structure to this compound.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected cross-reactivity.
Detailed Steps:
-
Review Patient Information: Carefully check the patient's medication history for any drugs that are structurally similar to this compound or are known to interfere with steroid immunoassays.
-
Literature Search: Search for publications that report interference of the suspected drug with similar immunoassays.
-
Spike and Recovery: Perform a spike and recovery experiment to assess if the sample matrix is interfering with the detection of the analyte. An acceptable recovery is typically between 80-120%.[1][9][10]
-
Linearity of Dilution: Analyze serial dilutions of the patient sample. If the concentration does not decrease linearly, it suggests the presence of an interfering substance.[11][12]
-
Alternative Method: If available, re-analyze the sample using a different method that is less prone to cross-reactivity, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[13]
-
Contact Manufacturer: If interference is confirmed, contact the immunoassay kit manufacturer to report the issue and inquire about known cross-reactants.
Issue 2: Suspected Heterophile Antibody Interference
Symptoms:
-
Falsely elevated results that are not consistent with the clinical presentation.
-
Non-linear dilution series.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating heterophile antibody interference.
Detailed Steps:
-
Serial Dilution: Dilute the sample serially with the assay diluent. A non-linear response upon dilution is a strong indicator of heterophile antibody interference.
-
Use Heterophile Blocking Agents: Re-assay the sample after pre-treatment with commercially available heterophile antibody blocking tubes or reagents.[14][15][16] A significant drop in the measured concentration after treatment confirms the presence of heterophile antibodies.
-
Use an Alternative Assay: If possible, use an assay from a different manufacturer that employs different antibodies.
-
Communicate with the Laboratory: It is crucial for clinicians to communicate any suspicion of discordant results to the laboratory to facilitate further investigation.[1]
Quantitative Data on Spironolactone Interference
The following tables summarize data from studies on spironolactone and its metabolites interfering with other immunoassays. This data can serve as a reference for the potential magnitude of interference in a this compound assay.
Table 1: Apparent Digoxin Concentrations in Patients Taking Spironolactone (but not Digoxin)
| Immunoassay Method | Number of Subjects | Apparent Digoxin Concentration (nmol/L) | Reference |
| Method A | 17 | Up to 1.9 | [5][10] |
| Method B | 17 | Not significant | [5][10] |
| Method C | 17 | Up to 1.5 | [5][10] |
| Method D | 17 | Not significant | [5][10] |
Table 2: Cross-reactivity of Spironolactone and its Metabolites in a Digoxin Immunoassay
| Compound | Concentration (ng/mL) | Apparent Digoxin Concentration (ng/mL) | Immunoassay Method | Reference |
| 7-alpha-thiomethylspirolactone | 600 | 0.39 | RIA | [2] |
| 7-alpha-thiomethylspirolactone | 50 | 0.28 | RIA | [2] |
| 7-alpha-thiomethylspirolactone | 600 | Significant | ACMIA | [2] |
| Canrenone | 100 | Significant | ACMIA | [2] |
| 6-beta-hydroxy-7-alpha-thiomethylspirolactone | Not specified | Not significant | All tested | [2] |
Table 3: Effect of Spironolactone Treatment on Androstenedione Concentrations in Patients with PCOS
| Parameter | Before Spironolactone | After Spironolactone | Reference |
| Androstenedione (nmol/L) | 10.4 (range 6.5-16.1) | 47.3 (range 23 - 98) | [7][17] |
Key Experimental Protocols
Protocol 1: Spike and Recovery
Objective: To determine if the sample matrix interferes with the accurate measurement of this compound.
Materials:
-
This compound immunoassay kit
-
Patient sample
-
This compound standard of a known high concentration
-
Assay diluent
Procedure:
-
Prepare Samples:
-
Neat Sample: Aliquot the patient sample.
-
Spiked Sample: Add a small volume of the high-concentration this compound standard to the patient sample. The final concentration of the spike should be in the mid-range of the standard curve.
-
Control Spike: Add the same amount of this compound standard to the assay diluent.
-
-
Assay: Analyze the neat sample, spiked sample, and control spike according to the immunoassay kit protocol.
-
Calculation:
-
Calculate the concentration of the neat sample.
-
Calculate the concentration of the spiked sample and the control spike.
-
Percent Recovery (%) = [(Concentration of Spiked Sample - Concentration of Neat Sample) / Concentration of Control Spike] x 100
-
-
Interpretation: An acceptable recovery is typically within 80-120%.[1][9][10] Recoveries outside this range indicate matrix interference.
Protocol 2: Linearity of Dilution
Objective: To assess if the sample gives a linear response upon dilution, which can indicate the presence of interfering substances.
Materials:
-
This compound immunoassay kit
-
Patient sample with a high endogenous concentration of this compound
-
Assay diluent
Procedure:
-
Prepare Dilutions: Prepare a series of two-fold or four-fold dilutions of the patient sample with the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay: Analyze the undiluted (neat) sample and all dilutions according to the kit protocol.
-
Calculation:
-
Determine the concentration of this compound in each dilution.
-
Multiply the measured concentration of each dilution by its dilution factor to get the corrected concentration.
-
-
Interpretation: The corrected concentrations should be consistent across the dilution series. A significant deviation from the expected linear response suggests the presence of interference.[11][12]
Protocol 3: Heterophile Antibody Blocking
Objective: To confirm and mitigate interference from heterophile antibodies.
Materials:
-
This compound immunoassay kit
-
Patient sample
-
Heterophile Blocking Tubes (HBT) or a specific blocking reagent
Procedure:
-
Sample Pre-treatment:
-
Aliquot the patient sample.
-
Treat one aliquot with the heterophile blocking agent according to the manufacturer's instructions. This usually involves incubating the sample in the blocking tube for a specified time.
-
-
Assay: Analyze both the untreated and the treated samples in the this compound immunoassay.
-
Interpretation: A significantly lower result in the treated sample compared to the untreated sample confirms the presence of heterophile antibody interference.[14] The result from the treated sample is considered the more accurate measurement.
References
- 1. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone as a source of interference in commercial digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite Canrenone in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Spurious Serum Hormone Immunoassay Results: Causes, Recognition, Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woongbee.com [woongbee.com]
- 10. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 11. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ednieuw.home.xs4all.nl [ednieuw.home.xs4all.nl]
- 13. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
- 15. meridianbioscience.com [meridianbioscience.com]
- 16. biosensis.com [biosensis.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines with Spironolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spironolactone (B1682167) to overcome resistance to conventional chemotherapeutic agents in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving spironolactone as a chemosensitizing agent.
| Issue | Possible Cause | Suggested Solution |
| No observed synergistic effect between spironolactone and the primary anticancer drug. | The chosen cell line may lack the specific resistance mechanism that spironolactone targets (e.g., high Nucleotide Excision Repair (NER) capacity or high survivin expression). | - Screen a panel of cell lines to identify those with intrinsic resistance to your primary drug. - Assess the baseline expression of NER pathway proteins (e.g., ERCC3) and survivin in your cell line of interest via Western blot or qPCR. - Consider using a cell line known to be sensitive to spironolactone's effects, such as bladder cancer cell lines (KU-19-19) or those with demonstrated survivin-mediated resistance.[1] |
| Suboptimal concentration of spironolactone or the primary drug. | - Perform dose-response curves for each drug individually to determine their IC50 values in your specific cell line. - Use a fixed, sub-lethal concentration of spironolactone with a range of concentrations of the primary drug to assess synergy. A common concentration for spironolactone is around 25 µM.[2] - Calculate the Combination Index (CI) to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). | |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for seeding multi-well plates. - Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effect"). |
| Incomplete cell lysis or reagent instability in ATP-based assays (e.g., CellTiter-Glo®). | - Ensure the plate is equilibrated to room temperature for at least 30 minutes before adding the reagent. - Mix the plate on an orbital shaker for 2 minutes after reagent addition to ensure complete cell lysis. - Allow the luminescent signal to stabilize for 10 minutes before reading. | |
| Difficulty in attributing the observed effect specifically to NER inhibition or survivin downregulation. | Spironolactone may have multiple mechanisms of action in a given cell line. | - To specifically investigate the role of NER, consider overexpressing ERCC3 in your cell line. If the synergistic effect of spironolactone is diminished, it suggests a primary role for NER inhibition.[1] - To assess the role of survivin, use siRNA to knockdown survivin and observe if this mimics the chemosensitizing effect of spironolactone.[3][4] - Additionally, a proteasome inhibitor like MG132 can be used to see if it reverses the spironolactone-induced decrease in survivin, indicating proteasomal degradation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which spironolactone overcomes resistance to other anticancer drugs?
A1: Spironolactone has been shown to overcome resistance to certain chemotherapies through at least two primary mechanisms:
-
Impairment of DNA Damage Repair: Spironolactone can inhibit the Nucleotide Excision Repair (NER) pathway by downregulating the ERCC3 protein, a key component of this repair mechanism. This prevents cancer cells from repairing the DNA damage caused by platinum-based drugs like cisplatin, leading to increased cytotoxicity.[1]
-
Downregulation of Survivin: Spironolactone can reduce the expression of survivin, an anti-apoptotic protein that is often overexpressed in cancer cells and contributes to drug resistance.[3][4] By decreasing survivin levels, spironolactone lowers the threshold for apoptosis induction by other anticancer agents like gemcitabine (B846) and osimertinib.[3][4]
Q2: How do I establish a cell line with acquired resistance to a primary chemotherapeutic agent to test the efficacy of spironolactone?
A2: A common method for generating a drug-resistant cell line is through continuous exposure to escalating doses of the drug.
-
Experimental Workflow for Generating a Drug-Resistant Cell Line
Caption: Workflow for developing a drug-resistant cell line.
Q3: What are the key signaling pathways affected by spironolactone in the context of overcoming drug resistance?
A3: The two primary pathways affected are the DNA Damage Response (DDR) and the survivin-mediated anti-apoptotic pathway.
-
Spironolactone's Effect on the DNA Damage Response Pathway
Caption: Spironolactone inhibits NER, enhancing cisplatin-induced apoptosis.
-
Spironolactone's Effect on the Survivin Anti-Apoptotic Pathway
Caption: Spironolactone downregulates survivin, promoting apoptosis.
Experimental Protocols
Protocol 1: Generating a Spironolactone-Resistant Cell Line
This protocol is a general guideline and may require optimization for your specific cell line and primary drug.
-
Determine the IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of spironolactone using a cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Seed the parental cells and treat them with a low concentration of spironolactone (e.g., IC10 to IC20).
-
Culture and Monitor: Maintain the cells in the spironolactone-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively proliferating at the current concentration, passage them and increase the spironolactone concentration by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. It is advisable to cryopreserve cells at each successful concentration step.
-
Stabilization: Once the cells can tolerate a significantly higher concentration of spironolactone (e.g., 5-10 times the original IC50), culture them at this concentration for several passages to ensure the resistance is stable.
-
Validation: Determine the IC50 of the newly generated resistant cell line and compare it to the parental line to quantify the level of resistance.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Treatment: Add the desired concentrations of spironolactone, the primary drug, or a combination of both to the wells.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
Protocol 3: Western Blot for ERCC3 and Survivin
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ERCC3 or anti-survivin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin or GAPDH.
Protocol 4: Immunofluorescence Staining for 6-4 Photoproducts (6-4PPs)
This assay is used to measure the capacity of the NER pathway.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with spironolactone for 4 hours.
-
UV Irradiation: Wash the cells with PBS and irradiate with UV-C (e.g., 80 J/m²) to induce DNA damage.
-
Repair Incubation: Add fresh medium and incubate for different time points (e.g., 0, 2, 4, 8 hours) to allow for DNA repair.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Denaturation: Denature the DNA with 2N HCl for 30 minutes at room temperature.
-
Blocking: Block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Primary Antibody: Incubate with an anti-6-4PP antibody for 1 hour at room temperature.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI. Visualize and quantify the fluorescence intensity of 6-4PPs in the nucleus using a fluorescence microscope. The percentage of 6-4PP removal over time indicates NER capacity.[1]
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | In Vivo Tumor Growth Inhibition | Reference |
| KU-19-19 (Bladder Cancer) | Cisplatin | 1.97 | - | - | [1] |
| KU-19-19 (Bladder Cancer) | Spironolactone + Cisplatin | - | < 1 (Synergistic) | Significantly decreased tumor growth compared to either drug alone | [1] |
| A549 (Lung Cancer) | Spironolactone | ~25-50 (estimated) | - | - | [2] |
| PANC-1 (Pancreatic Cancer) | Spironolactone | ~25-50 (estimated) | - | - | [2] |
| PC-9 (Lung Cancer) | Spironolactone | ~25-50 (estimated) | - | - | [2] |
| PC-9-OR (Osimertinib-Resistant) | Spironolactone + Osimertinib (2 µM) | - | Synergistic | Significantly suppressed tumor growth without apparent adverse effects | [2] |
| U87-MG (Glioblastoma) | Spironolactone | ~30 | - | - | [5] |
| U2OS (Osteosarcoma) | Spironolactone (50 µM) | - | - | Reduced tumor size and CSC content | [6] |
References
- 1. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
spiramilactone B experimental variability and controls
Welcome to the technical support center for Spironolactone (B1682167) B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Spironolactone in a laboratory setting?
A1: Spironolactone is a synthetic steroid that acts as a competitive antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the effects of aldosterone. Additionally, spironolactone and its metabolites can act as antagonists of the androgen receptor and have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: What is the recommended solvent and storage condition for Spironolactone B for in vitro experiments?
A2: Spironolactone is sparingly soluble in water but soluble in organic solvents. For cell culture experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO can be stored at -20°C. It is important to note that repeated freeze-thaw cycles should be avoided to maintain the stability of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is Spironolactone in aqueous solutions like cell culture media?
A3: Spironolactone can degrade in aqueous solutions, and its stability is pH-dependent. The degradation products can include canrenone (B1668266) and 7α-thiospironolactone.[3] It is advisable to prepare fresh dilutions of Spironolactone in culture medium for each experiment from a frozen DMSO stock. One study showed that a spironolactone suspension was stable for up to three months when stored in amber glass bottles at both 22°C and 4°C.[4]
Q4: What are the known off-target effects of Spironolactone that I should be aware of?
A4: Besides its primary action on the mineralocorticoid receptor, spironolactone is also known to be an antagonist of the androgen receptor and can have weak progestogenic effects. These anti-androgenic properties are important to consider, especially in hormone-sensitive cancer cell line models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected cell viability results | 1. Compound instability: Spironolactone may degrade in the culture medium over long incubation periods. 2. DMSO concentration: High concentrations of DMSO can be toxic to cells. 3. Cell line variability: Different cell lines exhibit varying sensitivities to Spironolactone. 4. Microbial contamination: Contamination can affect cell health and experimental outcomes. | 1. Prepare fresh dilutions of Spironolactone for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. 2. Ensure the final DMSO concentration in your experimental wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (media with the same DMSO concentration as the highest drug concentration) in your experimental setup. 3. Titrate the concentration of Spironolactone for each new cell line to determine the optimal working range. Be aware of the hormonal responsiveness of your cell line. 4. Regularly check cell cultures for any signs of contamination. |
| Poor solubility of Spironolactone in aqueous media | Inherent hydrophobicity: Spironolactone is a lipophilic compound with low aqueous solubility. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For the final dilution in aqueous media, ensure vigorous vortexing or sonication to aid dissolution. Avoid precipitation by not exceeding the solubility limit in the final working solution. |
| Variability in Western Blot results for PI3K/AKT/mTOR pathway | 1. Suboptimal antibody performance: The quality of primary and secondary antibodies can greatly influence the results. 2. Inconsistent protein loading: Unequal amounts of protein loaded onto the gel will lead to inaccurate comparisons. 3. Timing of cell lysis: The phosphorylation status of signaling proteins can change rapidly. | 1. Validate your antibodies for specificity and optimal dilution. Run positive and negative controls where possible. 2. Perform a protein quantification assay (e.g., BCA assay) to ensure equal protein loading. Use a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. 3. Lyse cells at a consistent time point after treatment and keep samples on ice to preserve the phosphorylation state of proteins. |
Quantitative Data Summary
The following table summarizes the observed effects of spironolactone on various cell lines as reported in the literature. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Assay Type | Concentration/IC50 | Duration | Observed Effect | Reference |
| A549 (Lung Carcinoma) | Cell Viability | ~25 µM | 3 days | Inhibition of cell growth and induction of cell death. | [5][6] |
| PANC-1 (Pancreatic Carcinoma) | Cell Viability | ~25 µM | 3 days | Inhibition of cell growth and induction of cell death. | [5][6] |
| PC-9 (Lung Adenocarcinoma) | Cell Viability | ~25 µM | 3 days | Inhibition of cell growth and induction of cell death. | [5][6] |
| U2OS (Osteosarcoma) | Cell Viability | ~50 µM | Not Specified | ~80% growth inhibition. | [7] |
| HeLa (Cervical Cancer) | Cell Viability | ~50 µM | Not Specified | ~90% growth inhibition. | [7] |
| U87-MG (Glioblastoma) | MTT Assay | ~30 µM | 48 & 72 hours | Significant dose-dependent cytotoxic effect. | [8] |
| IMR90 (Normal Fibroblast) | Cell Viability | > 25 µM | 3 days | Minimal effect on cell viability at concentrations effective against cancer cells. | [6] |
| Podocytes (Human) | Western Blot | Not Applicable | 48 hours | Downregulation of p85-PI3K, p-Akt, and p-mTOR expression. | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
This protocol is a general guideline for assessing the effect of spironolactone on the viability of adherent cancer cell lines.
Materials:
-
Spironolactone
-
DMSO
-
96-well cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Spironolactone in DMSO (e.g., 100 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest Spironolactone concentration).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Spironolactone or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells twice with 100 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove the excess stain.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of methanol to each well to solubilize the stain.
-
Shake the plate gently for 5 minutes to ensure the dye is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol provides a framework for analyzing the effects of spironolactone on key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Spironolactone
-
DMSO
-
6-well cell culture plates
-
Appropriate cell line and complete culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Spironolactone or vehicle control for the specified time.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use the loading control to ensure equal protein loading.[1][9][10]
Visualizations
Caption: Aldosterone signaling pathway and the inhibitory action of spironolactone.
Caption: A typical experimental workflow for assessing cell viability.
References
- 1. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ageps.aphp.fr [ageps.aphp.fr]
- 4. Stability of Spironolactone in an Extemporaneously Prepared Suspension at Two Temperatures | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 8. brieflands.com [brieflands.com]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Enhancing the Bioavailability of Spiramilactone B Formulations
Welcome to the Technical Support Center for enhancing the bioavailability of spiramilactone B (spironolactone) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound?
A1: this compound, a Biopharmaceutics Classification System (BCS) Class II drug, presents several formulation challenges primarily due to its poor aqueous solubility. This low solubility can lead to slow dissolution rates in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1] Additionally, this compound exists in different polymorphic forms, which can have varying solubilities and dissolution rates, potentially impacting bioequivalence between different formulations.[2][3][4] Its high lipophilicity also contributes to challenges in developing stable and effective formulations.[5]
Q2: What are the most effective strategies to enhance the bioavailability of this compound?
A2: Several strategies have proven effective in enhancing the bioavailability of this compound by improving its solubility and dissolution rate. These include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix. Commonly used carriers that have shown success include polyethylene (B3416737) glycol (PEG) 6000, polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and poloxamers.[6][7][8][9][10][11]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution. This can be achieved through techniques like antisolvent precipitation and high-pressure homogenization.[12][13]
-
Inclusion Complexes: Forming complexes with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-βCD), can enhance the solubility and dissolution of this compound.[9][14]
-
Micronization: Similar to nanosuspensions, reducing the particle size through micronization can improve the dissolution rate and bioavailability.[15]
-
Liquisolid Compacts: This technique involves dissolving this compound in a non-volatile solvent and adsorbing the solution onto a carrier powder to create a dry, flowable powder that can be compressed into tablets.[16][17]
Q3: How does food intake affect the bioavailability of this compound?
A3: The bioavailability of this compound is significantly influenced by food. Ingestion of this compound with a meal, particularly a high-fat, high-calorie meal, can increase its bioavailability by approximately 90%.[18][19] This is an important consideration for designing and interpreting in vivo bioavailability studies.
Troubleshooting Guides
Issue: Poor Dissolution of this compound Tablets
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility of API | - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug.[12][15] - Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier like PEG 6000, PVP, or HPMC.[6][7][8] - Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes and improve solubility.[9][14] |
| Polymorphism | - API Characterization: Perform preformulation studies using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify and control the polymorphic form of this compound.[2][3][4] - Process Control: Ensure that the manufacturing process (e.g., granulation, drying) does not induce polymorphic transformations. |
| Inadequate Disintegration | - Disintegrant Selection: Use superdisintegrants such as croscarmellose sodium or sodium starch glycolate (B3277807) to promote rapid tablet breakup.[20] The choice of disintegrant is crucial as it can significantly affect dissolution.[5][14][21][22] - Optimize Disintegrant Concentration: Titrate the concentration of the disintegrant to achieve optimal disintegration time. |
| High Tablet Hardness | - Adjust Compression Force: Reduce the compression force during tableting to decrease tablet hardness and improve porosity.[13] |
| Hydrophobic Lubricants | - Limit Lubricant Level: High levels of hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the drug particles, hindering dissolution. Limit its concentration to 0.5-1%. |
Issue: Inconsistent Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting Steps |
| Food Effect | - Standardize Feeding Conditions: Administer the formulation under consistent feeding conditions (fasted or fed) across all study arms to minimize variability.[18] |
| Formulation Instability | - Stability Studies: Conduct thorough stability studies of the formulation under relevant storage conditions to ensure the physical and chemical integrity of the drug product. |
| Inappropriate Animal Model | - Metabolic Profile: Select an animal model with a metabolic profile for this compound that is as close to humans as possible. |
| Analytical Method Variability | - Method Validation: Ensure a validated and sensitive bioanalytical method is used for the quantification of this compound and its active metabolites (e.g., canrenone) in plasma. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Techniques for this compound
| Technique | Carrier/Method | Key Findings | Reference |
| Solid Dispersion | PEG 6000 (Fusion Method) | Increased solubility and dissolution rate. Drug release of 74.24% in 60 min compared to 27.25% for pure drug. | [11] |
| HPMC, HPC, Poloxamer 407 (Solvent Evaporation) | Significant increase in dissolution rate. HPC showed the highest release (96.81%) in 1 hour. | [8][23] | |
| Nanosuspension | Antisolvent Precipitation | Dissolution rate of nanoparticles was 2.67 times that of the raw drug. | [16] |
| Wet Milling | Solid lipid nanoparticle formulation showed a 5.7-fold increase in AUC for the metabolite canrenone (B1668266). | [12] | |
| Inclusion Complex | β-Cyclodextrin, HP-βCD | Freeze-drying method with HP-βCD (1:2 M ratio) showed the maximum drug release of 95.6%. | [9] |
| Liquisolid Compact | PEG 400, Lactose Monohydrate, Aerosil 200 | 94.50% drug release in 1 hour compared to 74.81% for conventional tablets. | [16][17] |
| Micronization | Median particle size 2.21 µm vs. 78.8 µm | Significantly higher bioavailability and pharmacological activity compared to the standard formulation. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Fusion Method)
-
Materials: this compound, Polyethylene Glycol (PEG) 6000.
-
Procedure: a. Accurately weigh this compound and PEG 6000 in the desired ratio (e.g., 1:1, 1:3, 1:5). b. Physically mix the components in a glass beaker. c. Heat the mixture on a water bath to a temperature sufficient to melt the PEG 6000 (approximately 70°C). d. Stir the molten mixture continuously until a clear, homogenous melt is obtained. e. Rapidly cool the molten mixture by placing the beaker on an ice bath to solidify the mass. f. Pulverize the solidified mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder. g. Store the prepared solid dispersion in a desiccator until further analysis.[7][11]
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl or other relevant buffer (e.g., phosphate (B84403) buffer pH 6.8).
-
Apparatus Settings:
-
Paddle Speed: 75 rpm or 100 rpm.
-
Temperature: 37 ± 0.5 °C.
-
-
Procedure: a. Place a known amount of the this compound formulation (equivalent to a specific dose, e.g., 25 mg) into each dissolution vessel. b. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specified volume of the dissolution medium. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. d. Filter the collected samples through a 0.45 µm filter. e. Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 242 nm) or HPLC.[7][9][11]
Mandatory Visualizations
Caption: Experimental Workflow for Bioavailability Enhancement.
Caption: this compound Signaling Pathways.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wjpps.com [wjpps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. jetir.org [jetir.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Enhancement by food of canrenone bioavailability from spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spotlight on Spironolactone Oral Suspension for the Treatment of Heart Failure: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Aldosterone Antagonists: Spironolactone, Eplerenone, and Finerenone
A Note on Terminology: This guide provides a comparative analysis of established aldosterone (B195564) antagonists. Initial searches for "spiramilactone B" did not yield information on a compound with this specific name, suggesting it may be a less common term or a potential typographical error for spironolactone (B1682167). Therefore, this guide will focus on the widely researched and clinically relevant aldosterone antagonist, spironolactone, and its key alternatives.
This publication offers a detailed comparison of three prominent aldosterone antagonists: spironolactone, eplerenone (B1671536), and finerenone (B607456). It is intended for researchers, scientists, and drug development professionals, providing objective performance data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Aldosterone and Mineralocorticoid Receptor Antagonism
Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by binding to the mineralocorticoid receptor (MR). However, excessive aldosterone levels can lead to various pathological conditions, including hypertension, heart failure, and kidney disease. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone by competitively inhibiting its binding to the MR.
Comparative Analysis of Aldosterone Antagonists
The aldosterone antagonists discussed here can be broadly categorized into steroidal (spironolactone and eplerenone) and non-steroidal (finerenone) compounds. While all three effectively block the MR, they exhibit significant differences in their selectivity, potency, and pharmacokinetic profiles.
Data Presentation: Quantitative Comparison of Aldosterone Antagonists
The following table summarizes the key quantitative parameters of spironolactone, eplerenone, and finerenone, providing a basis for their comparative evaluation.
| Parameter | Spironolactone | Eplerenone | Finerenone |
| IC50 for Mineralocorticoid Receptor (MR) | 24 nM[1] | 990 nM[2] | 18 nM[1][2] |
| IC50 for Androgen Receptor (AR) | 77 nM[1] | 21,200 nM[2] | >10,000 nM[2] |
| IC50 for Progesterone (B1679170) Receptor (PR) | 740 nM[2] | 31,200 nM[2] | >10,000 nM[2] |
| IC50 for Glucocorticoid Receptor (GR) | 2400 nM[2] | 22,000 nM[2] | >10,000 nM[2] |
| Selectivity for MR over AR | ~3-fold | ~21-fold | >555-fold |
| Selectivity for MR over PR | ~31-fold | ~31-fold | >555-fold |
| Class | Steroidal | Steroidal | Non-steroidal |
| Active Metabolites | Yes | No | No |
Key Observations:
-
Potency: Finerenone and spironolactone exhibit higher potency for the MR compared to eplerenone, as indicated by their lower IC50 values.[1][2]
-
Selectivity: Finerenone demonstrates significantly higher selectivity for the MR over androgen and progesterone receptors compared to both spironolactone and eplerenone.[2] This high selectivity of finerenone is associated with a lower incidence of hormonal side effects like gynecomastia.[3] Spironolactone's lower selectivity contributes to a higher incidence of such adverse effects.[4] Eplerenone was developed to have greater selectivity than spironolactone.[5]
-
Structure: Spironolactone and eplerenone are steroidal MRAs, while finerenone is a non-steroidal MRA.[3]
Signaling Pathways and Experimental Workflows
Aldosterone Signaling Pathway and MRA Mechanism of Action
The following diagram illustrates the signaling pathway of aldosterone and the mechanism by which mineralocorticoid receptor antagonists exert their effects.
Caption: Aldosterone signaling and MRA inhibition.
Experimental Workflow for Evaluating Aldosterone Antagonists
This diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of novel aldosterone antagonists.
Caption: Workflow for aldosterone antagonist development.
Experimental Protocols
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the mineralocorticoid receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
-
Preparation of Receptor Source: A cytosolic fraction containing the MR is prepared from tissues known to express the receptor (e.g., rat kidney or hippocampus) or from cells engineered to overexpress the human MR.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]aldosterone or [³H]dexamethasone in the presence of a selective glucocorticoid receptor ligand to block GR binding) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, bound and unbound radioligand are separated. This can be achieved by methods such as dextran-coated charcoal absorption or filtration over glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
Objective: To assess the functional antagonist activity of a test compound on the mineralocorticoid receptor.
Methodology: A cell-based reporter gene assay is a standard method.
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) are engineered to co-express the full-length human MR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an MR-responsive promoter containing mineralocorticoid response elements (MREs).
-
Treatment: The engineered cells are treated with a fixed, sub-maximal concentration of an MR agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined by analyzing the dose-response curve.
In Vivo Efficacy
In preclinical studies, finerenone has been shown to provide a greater reduction in proteinuria and end-organ damage compared to eplerenone at equinatriuretic doses in rat models.[4] Clinical trials have demonstrated the efficacy of all three agents in various cardiovascular and renal diseases. For instance, spironolactone has been established as an effective add-on therapy for resistant hypertension.[6] Eplerenone has shown benefits in patients with heart failure post-myocardial infarction. Finerenone is a nonsteroidal MRA that has demonstrated efficacy in patients with chronic kidney disease associated with type 2 diabetes.[7]
Conclusion
The choice of an aldosterone antagonist depends on the specific clinical indication, the desired balance between efficacy and side effects, and patient-specific factors. Spironolactone is a potent and cost-effective MRA but is associated with a higher incidence of hormonal side effects. Eplerenone offers improved selectivity over spironolactone, thereby reducing these side effects. Finerenone, a non-steroidal MRA, provides high potency and selectivity for the MR, offering a favorable side-effect profile, particularly concerning hormonal effects, and has demonstrated significant benefits in cardiorenal disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued research and development of novel and improved mineralocorticoid receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mineralocorticoid receptor antagonists, a class beyond spironolactone--Focus on the special pharmacologic properties of eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eplerenone Versus Spironolactone in Resistant Hypertension: an Efficacy and/or Cost or Just a Men's Issue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unveiling the Molecular Impact of Spironolactone: A Comparative Guide to its Effects on Protein Expression
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of spiramilactone B's (spironolactone's) effects on protein expression, supported by experimental data. We delve into its validated impacts on key proteins, compare its performance with alternatives like eplerenone (B1671536), and provide detailed experimental methodologies for key validation studies.
Spironolactone (B1682167), a well-established mineralocorticoid receptor (MR) antagonist, is increasingly recognized for its influence on cellular processes beyond its diuretic and anti-hypertensive actions. A growing body of evidence highlights its ability to modulate the expression of various proteins, offering potential therapeutic avenues for a range of diseases. This guide summarizes the current understanding of spironolactone's effects on protein expression, presents comparative data with the alternative MR antagonist eplerenone, and outlines the experimental protocols used to validate these findings.
Comparative Analysis of Spironolactone and Eplerenone on Protein Expression
Recent studies have focused on comparing the effects of spironolactone and its more selective counterpart, eplerenone, on the expression of proteins implicated in cardiovascular and fibrotic diseases.
| Target Protein | Drug | Organism/Cell Line | Treatment Conditions | Change in Protein Expression | Reference |
| Galectin-3 | Eplerenone | Human (Heart Failure Patients) | 50 mg/day for 4 months | Significant Decrease (from 898.6 ± 23.4 to 99.7 ± 7.9 pg/mL) | [1] |
| Spironolactone | Human (Heart Failure Patients) | 25 mg/day for 4 months | No Significant Change | [1] | |
| HCN4 | Spironolactone | Rat (Myocardial Infarction Model) | Not specified | Significant Decrease (prevented MI-induced increase) | [2] |
| Eplerenone | Rat (Cultured Neonatal Ventricular Myocytes) | 1 µM | Abolished Aldosterone-induced Increase (mRNA) | [2] | |
| Transforming Growth Factor-β1 (TGF-β1) | Spironolactone | Rat (Spontaneously Hypertensive) | 10 mg/kg/day (low dose) | Significant Decrease | [2][3] |
| Spironolactone | Rat (Spontaneously Hypertensive) | 40 mg/kg/day (medium dose) | Significant Decrease | [2][3] | |
| Spironolactone | Rat (Spontaneously Hypertensive) | 80 mg/kg/day (high dose) | No Significant Difference from Hypertensive Control | [2][3] |
Key Findings:
-
Eplerenone demonstrates a superior effect in reducing plasma galectin-3 levels in heart failure patients compared to spironolactone, suggesting a more potent anti-fibrotic effect. [1]
-
Both spironolactone and eplerenone have been shown to counteract the aldosterone-induced increase in HCN4 expression, a key protein in cardiac pacemaker activity. [2]
-
Spironolactone exhibits a dose-dependent effect on TGF-β1 expression in hypertensive rats, with lower doses being more effective at reducing this pro-fibrotic cytokine. [2][3]
Signaling Pathways Modulated by Spironolactone
Spironolactone's influence on protein expression is intricately linked to its modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Figure 1: Spironolactone's primary mechanism of action involves blocking the mineralocorticoid receptor, thereby inhibiting the downstream PI3K/Akt/mTOR signaling pathway and subsequent protein synthesis.
Experimental Protocols
Accurate validation of protein expression changes is paramount. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis of TGF-β1 Expression
This protocol outlines the procedure for quantifying TGF-β1 protein expression in rat atrial tissue following spironolactone treatment, as described by Li et al. (2021).[3]
1. Sample Preparation:
-
Excise approximately 100 mg of rat atrial tissue.
-
Homogenize the tissue in lysis buffer.
-
Quantify the total protein concentration using a BCA protein assay kit.
-
Denature the protein samples.
2. Gel Electrophoresis:
-
Load 20 µg of denatured protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Perform electrophoresis to separate proteins based on molecular weight.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TGF-β1.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
5. Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Capture the resulting signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of TGF-β1.
Figure 2: Workflow for the Western blot analysis of TGF-β1 protein expression.
Conclusion
Spironolactone demonstrates significant effects on the expression of key proteins involved in various pathological processes. Comparative studies with eplerenone reveal distinct profiles, with eplerenone showing a more pronounced effect on reducing the fibrotic marker galectin-3. The validation of these effects through robust experimental protocols, such as Western blotting, is crucial for advancing our understanding of spironolactone's molecular mechanisms and exploring its full therapeutic potential. Further research is warranted to directly compare the effects of spironolactone with other classes of drugs that modulate similar signaling pathways.
References
- 1. e-cvsi.org [e-cvsi.org]
- 2. The Dose-Dependent Effects of Spironolactone on TGF- β 1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dose-Dependent Effects of Spironolactone on TGF-β1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Spiramilactone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Spiramilactone B (Spironolactone). The information herein is compiled from various validated analytical methods to assist in selecting the most suitable technique for your research and development needs.
Performance Comparison of Analytical Methods
The selection of an analytical method is critical for obtaining accurate and reliable data in pharmaceutical analysis. Below is a summary of key performance parameters for HPLC and UV-Vis Spectrophotometry in the analysis of this compound, based on published experimental data.
| Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 40–160 µg/mL[1] | 5.0–30.0 µg/mL[2] |
| Correlation Coefficient (R²) | 0.9977[1] | 0.9994[2] |
| Accuracy (% Recovery) | 98.12% - 101%[3] | 99.9% - 101.7%[2] |
| Precision (% RSD) | 0.87%[1] | 0.13% - 0.25%[2] |
| Limit of Detection (LOD) | 0.04 ng/mL[4][5] | 0.5 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.11 µg/mL[4][5] | 1.4 µg/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental conditions for the compared HPLC and UV-Vis spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the simultaneous determination of Spironolactone (B1682167) and Furosemide in solid pharmaceutical dosage forms[1].
-
Instrumentation : The analysis is performed using an LC-10ATvp binary pump, an SPD-M10Avp photodiode array detector, and a Rheodyne manual injector with a 20-μL loop[1].
-
Column : An SGE SS Wakosil II 5C8RS column (150 × 4.6 mm i.d., 5-μm particle size) is used for separation[1].
-
Mobile Phase : The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile (B52724) and 0.01M ammonium (B1175870) acetate (B1210297) buffer, with the pH adjusted to 3.9[1].
-
Flow Rate : The mobile phase is delivered at a flow rate of 1.0 mL/min[1].
-
Detection : The detection of this compound is carried out at a wavelength of 254 nm using a photodiode array detector[1].
UV-Vis Spectrophotometry Protocol
This method was developed for the analysis of Spironolactone in a compound powder formulation[2].
-
Instrumentation : A UV-visible single-beam spectrophotometer (e.g., Agilent 8453) is used for the analysis[2].
-
Solvent : Methanol is used as the blank and to prepare the sample and standard solutions[2].
-
Wavelength : The absorbance is measured at a wavelength of 238 ± 2 nm[2].
-
Standard Preparation : Standard solutions are prepared at five different concentrations ranging from 5 to 30 μg/ml to establish linearity[2].
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods, such as HPLC and UV-Vis Spectrophotometry, for the analysis of this compound.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway (Placeholder)
As this guide focuses on the comparison of analytical methods, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a placeholder diagram illustrating a generic signal transduction pathway is provided below. For drug development professionals, understanding the biological pathways affected by this compound is crucial, and specific pathway diagrams would be relevant in a pharmacodynamic or mechanistic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mjhs.md [mjhs.md]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of metolazone and spironolactone in raw materials, combined tablets and human urine by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Spironolactone Polymorphs: Dissolution Profiles and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Spironolactone (B1682167), a potassium-sparing diuretic, is a poorly water-soluble drug where bioavailability can be significantly influenced by its solid-state properties.[1][2][3][4][5] Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact the dissolution rate and solubility of an active pharmaceutical ingredient (API).[1][2][3][4][5] This guide provides a comparative analysis of the dissolution profiles of spironolactone polymorphs, supported by experimental data, to aid in the development of bioequivalent and therapeutically effective drug products.
Spironolactone is known to exist in different polymorphic forms, primarily Form I and Form II.[1][2][3] These forms exhibit distinct physicochemical properties that can affect the in vivo performance of solid-state formulations.[1][2] Understanding the differences between these polymorphs is crucial for formulation scientists to ensure consistent drug product quality and performance.
Comparative Dissolution and Solubility Data
The dissolution rate of spironolactone is a critical factor influencing its absorption in the gastrointestinal tract.[1][2] Studies have shown that different polymorphic forms of spironolactone exhibit varying dissolution profiles. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Dissolution of Spironolactone Tablets Manufactured with Different Polymorphic Forms
| Batch | Polymorphic Form of API | Mean Drug Dissolved at 60 min (%) |
| A | Form II contaminated with Form I | 89.32 ± 3.43 |
| B | Pure Form II | 79.55 ± 9.72 |
Data sourced from a study where tablets were prepared under identical conditions to isolate the effect of the polymorphic form of the API.[1][2]
Table 2: Solubility of Spironolactone Polymorphs in Aqueous Media at 25°C
| API Sample | Polymorphic Form | Solubility in 0.1 M HCl + 0.1% (w/v) Sodium Dodecyl Sulfate (µg/mL) |
| SPR-L1 | Form II contaminated with Form I | 150.74 ± 3.78 |
| SPR-L2 | Pure Form II | 101.10 ± 5.20 |
This data highlights the higher solubility of the API containing a mix of Form I and Form II compared to the pure Form II.
Experimental Protocols
The characterization and comparison of spironolactone polymorphs involve a series of analytical techniques to determine their solid-state properties and dissolution behavior.
Polymorph Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is a primary technique for identifying and differentiating between polymorphic forms. The analysis is typically performed on the API samples to obtain diffraction patterns that are unique to each crystal structure.[1][2][6]
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the polymorphs. For example, spironolactone Form II has a characteristic melting point of approximately 209.1°C.[1]
-
Infrared (IR) Spectroscopy: While IR spectroscopy can be used for characterization, distinguishing between spironolactone polymorphs with this method can be challenging. PXRD is generally the recommended method for definitive identification.[1][7]
Solubility Studies
The solubility of the different polymorphic forms is determined using a shake-flask method.[6] An excess amount of the API is added to a specific aqueous medium and shaken at a constant temperature (e.g., 25°C) for a set period (e.g., 48 hours) to ensure equilibrium is reached.[6] The resulting saturated solution is then filtered and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the drug concentration.[6]
In Vitro Dissolution Testing
Dissolution studies are performed using a USP Type-II apparatus (paddle method).[8] The key parameters for the dissolution testing of spironolactone tablets are outlined below:
-
Apparatus: USP Type-II (Paddle)
-
Dissolution Medium: 0.1N HCl[8]
-
Volume: 900 mL[8]
-
Temperature: 37°C ± 0.5°C[8]
-
Paddle Speed: 100 rpm[8]
-
Sampling Times: Predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes)
-
Analysis: The concentration of dissolved spironolactone in the collected samples is determined spectrophotometrically at a wavelength of 242 nm.[8]
Experimental Workflow for Comparative Dissolution Profiling
The following diagram illustrates the logical workflow for the comparative analysis of spironolactone polymorphs.
Caption: Experimental workflow for comparing spironolactone polymorphs.
Conclusion
The polymorphic form of spironolactone significantly impacts its solubility and dissolution rate. Studies indicate that formulations containing a mixture of Form I and Form II may exhibit faster dissolution compared to those with pure Form II, which is attributed to the higher solubility of the mixed-form API.[1][2] These findings underscore the importance of comprehensive solid-state characterization during drug development to ensure batch-to-batch consistency and to mitigate potential bioequivalence issues arising from polymorphic variations.[1][2] For poorly water-soluble drugs like spironolactone, controlling the polymorphic form of the API is a critical step in developing robust and reliable dosage forms.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spironolactone (Aldactone): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
The Solitary Pathway to Spiramilactone B: A Detailed Examination of the First and Only Total Synthesis
As of late 2025, the intricate architecture of spiramilactone B has been successfully constructed through a single reported total synthesis. An exhaustive review of the scientific literature reveals that the groundbreaking work by Cheng and colleagues in 2016 remains the only published pathway to this complex natural product. Consequently, a side-by-side comparison with alternative synthetic routes is not currently possible. This guide, therefore, provides a comprehensive analysis of this pioneering synthesis, offering valuable insights for researchers, scientists, and drug development professionals interested in the field of complex molecule synthesis.
The total synthesis of (±)-spiramilactone B, achieved by the team of Hang Cheng, Fan-Hao Zeng, Xue Yang, Yin-Juan Meng, Liang Xu, and Feng-Peng Wang, is a lengthy and linear sequence comprising 33 steps. Their strategy showcases a series of elegant chemical transformations to assemble the sterically congested spirocyclic core and install the numerous stereocenters of the target molecule.
Synthetic Route Overview
The synthesis commences from simple starting materials and progressively builds the carbon skeleton through a series of key reactions. The following table summarizes the major transformations and their corresponding yields.
| Step(s) | Key Transformation(s) | Reagents | Yield (%) |
| 1-3 | Phenyliodonium diacetate mediated cyclization, Diels-Alder reaction | PhI(OAc)₂, Mesitylene, SmI₂ | Not specified in detail |
| 4-6 | Ketal protection, Oxidation, Hydrogenation | Ethylene glycol, CSA, DMP, H₂/Pd-C | Not specified in detail |
| 7-9 | Enol triflate formation, Palladium-catalyzed carbonylation, Alkylation | NaHMDS, Tf₂NPh, Pd(PPh₃)₄, CO, Et₃N, LDA, DMPU | Not specified in detail |
| 10-13 | Saponification, Carboxylation, Ruthenium-catalyzed cyclization, Reduction | K₂CO₃, n-BuLi, ClCO₂Me, [CpRu(CH₃CN)₃]PF₆, LiBHEt₃ | Not specified in detail |
| 14-17 | Epoxidation, MOM protection, Titanium-mediated aldol (B89426) reaction, Oxidation | m-CPBA, MOMCl, Ti(Oi-Pr)₂Cl₂, DMP | Not specified in detail |
| 18-20 | Samarium-mediated cyclization, Reduction, Lactonization | SmI₂, NaBH₄, CeCl₃·7H₂O, DIC, HOBt | Not specified in detail |
| 21-23 | Ozonolysis, Olefination | O₃, PbCl₂, Zn, TiCl₄, CH₂Br₂ | Not specified in detail |
| 24-28 | Deprotection, Hydroboration-oxidation, Oxidation, Methylation, Oxidation | PPTS, BH₃·Me₂S, DMP, t-BuOK, MeI, NaClO₂ | Not specified in detail |
| 29-33 | Final transformations to complete the synthesis of (±)-spiramilactone B | Not specified in detail | Not specified in detail |
Key Experimental Protocols
Detailed methodologies for some of the pivotal steps in the synthesis of (±)-spiramilactone B are provided below. These protocols are based on the procedures described by Cheng et al. and are intended for informational purposes for trained professionals.
Ruthenium-Catalyzed [3+2] Cycloaddition (Step 12): To a solution of the enyne precursor in DMF is added [CpRu(CH₃CN)₃]PF₆. The reaction mixture is stirred at room temperature until the starting material is consumed as monitored by TLC. After completion, a catalytic amount of TsOH is added, and the mixture is stirred for an additional period. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclized product.
Samarium(II) Iodide Mediated Cyclization (Step 18): A solution of the keto-aldehyde precursor in a mixture of THF and MeOH is cooled to -78 °C. To this solution is added a freshly prepared solution of SmI₂ in THF until a deep blue color persists. The reaction is stirred at low temperature until completion. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Ozonolysis (Step 21): A solution of the olefinic precursor in CH₂Cl₂ is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is then purged with a stream of nitrogen or oxygen. A reducing agent, such as dimethyl sulfide, is added, and the reaction mixture is allowed to warm to room temperature. The solvent is removed in vacuo, and the resulting crude product is used in the subsequent step without further purification.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the total synthesis of (±)-spiramilactone B as reported by Cheng and colleagues.
Figure 1. A simplified workflow of the 33-step total synthesis of (±)-spiramilactone B.
Future Outlook
The pioneering synthesis of this compound by Cheng et al. has laid the groundwork for future endeavors in this area. The development of more convergent and enantioselective routes would be a significant advancement, potentially enabling the synthesis of analogues for structure-activity relationship studies. As new synthetic methodologies emerge, it is anticipated that other research groups will take on the challenge of synthesizing this architecturally complex and biologically intriguing molecule, which will eventually allow for a comparative analysis of different synthetic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
